

# A Head-to-Head Comparison of Amikacin and Streptomycin for Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Amikacin and Streptomycin are both aminoglycoside antibiotics that have historically played crucial roles in the treatment of tuberculosis (TB), particularly in multidrug-resistant (MDR-TB) regimens. While both drugs target bacterial protein synthesis, their clinical utility, efficacy, and safety profiles exhibit notable differences. This guide provides an objective, data-driven comparison of Amikacin and Streptomycin for Mycobacterium tuberculosis, summarizing key experimental data and outlining relevant methodologies to inform research and drug development efforts.

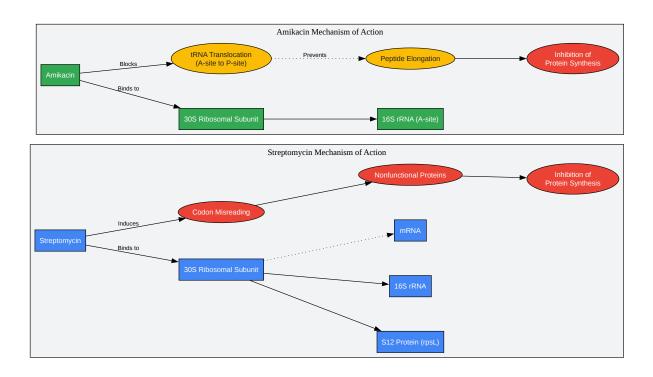
#### **Mechanism of Action**

Both Amikacin and Streptomycin inhibit protein synthesis in M. tuberculosis by binding to the 30S ribosomal subunit. However, their precise binding sites and the resulting downstream effects differ.

Streptomycin binds to the 16S rRNA and the S12 ribosomal protein (encoded by the rpsL gene) of the 30S subunit.[1][2] This interaction interferes with the initiation of protein synthesis and causes misreading of the mRNA codon, leading to the incorporation of incorrect amino acids and the production of nonfunctional proteins, ultimately resulting in bacterial death.[1][2]



Amikacin, a semi-synthetic derivative of kanamycin, also binds to the 16S rRNA within the 30S ribosomal subunit, specifically at the A-site.[3][4] This binding blocks the translocation of peptidyl-tRNA from the A-site to the P-site, thereby inhibiting the elongation of the polypeptide chain and halting protein synthesis.[4][5]





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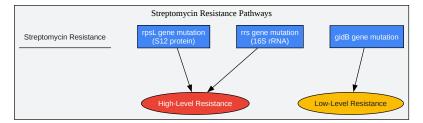
Figure 1: Mechanisms of action for Streptomycin and Amikacin.

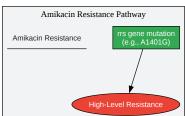
#### **Mechanisms of Resistance**

Resistance to both drugs primarily arises from mutations in the genes encoding their ribosomal targets.

Streptomycin Resistance: High-level resistance to Streptomycin is most commonly associated with mutations in the rpsL gene, which codes for the S12 ribosomal protein, and the rrs gene, which codes for the 16S rRNA.[6][7] Low-level resistance can be conferred by mutations in the gidB gene.[8]

Amikacin Resistance: High-level resistance to Amikacin is predominantly caused by mutations in the rrs gene, particularly the A1401G substitution.[9] It is important to note that there is generally cross-resistance between Amikacin and Kanamycin, but not typically with Streptomycin.[9][10]





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Figure 2: Primary genetic determinants of resistance to Streptomycin and Amikacin.

# In Vitro Efficacy



The in vitro activity of Amikacin and Streptomycin against M. tuberculosis is typically assessed by determining the Minimum Inhibitory Concentration (MIC).

| Drug         | MIC50 (mg/L) | MIC90 (mg/L) | Comments  |
|--------------|--------------|--------------|---|
| Amikacin     | 2            | 32           | Generally more active in vitro than Kanamycin and Capreomycin.[11][12]                                |
| Streptomycin | -            | -            | MICs can vary, with low-level resistance at 4-8 μg/ml and high-level resistance at ≥16 μg/ml.[13][14] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

A common method for determining the MIC of anti-tuberculosis drugs is the agar proportion method or broth microdilution.



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Figure 3: General workflow for Minimum Inhibitory Concentration (MIC) testing.

## **Clinical Efficacy and Treatment Outcomes**

In the context of multidrug-resistant tuberculosis (MDR-TB), both Amikacin and Streptomycin have been used as second-line injectable agents. However, recent guidelines and clinical data suggest differences in their effectiveness.



| Parameter                                 | Amikacin   | Streptomycin  | Source |
|---|--|---|--------|
| Treatment Success in MDR-TB               | Associated with a higher likelihood of treatment success compared to Streptomycin. | Shows better outcomes than kanamycin and capreomycin. | [15]   |
| Mortality in MDR-TB                       | No significant difference in mortality compared to Streptomycin.                   | -   | [15]   |
| Culture Conversion Rate (Cavitary MAC-PD) | 78.0%  | 74.8% (No significant difference)                     | [16]   |

An individual patient data meta-analysis of over 12,000 patients with MDR-TB found that both Amikacin and Streptomycin were associated with higher cure rates compared to kanamycin and capreomycin.[17] Specifically, compared to capreomycin, amikacin was associated with 9 more cures per 100 patients, and streptomycin was associated with 10 more cures per 100 patients.[17]

## **Adverse Effects**

A significant consideration in the clinical use of both Amikacin and Streptomycin is their toxicity profiles.



| Adverse Effect                 | Amikacin  | Streptomycin   | Comments   |
|--------------------------------|---|--|--|
| Ototoxicity (Hearing<br>Loss)  | Higher risk compared<br>to capreomycin.[18]<br>Pooled prevalence of<br>38.93% in some<br>studies.[19] | Can cause irreversible hearing loss, tinnitus, vertigo, and dizziness. [20]                          | Risk increases with cumulative dose and duration.[15]                  |
| Nephrotoxicity (Kidney Damage) | More common than with Streptomycin.[15]   | Less common than with Amikacin.[15]  | Requires dose<br>adjustments in<br>patients with renal<br>failure.[20] |
| Other                          | -   | Neurotoxicity (circumoral paresthesias), neuromuscular blockade, hypersensitivity reactions.[15][20] | -  |

Discontinuation of treatment due to adverse events has been reported for both drugs. In one study on Mycobacterium avium complex pulmonary disease, 14.6% of patients on Amikacin and 8.7% on Streptomycin discontinued the injectable due to adverse effects.[16]

## Conclusion

Both Amikacin and Streptomycin are potent bactericidal agents against M. tuberculosis. While they share a common mechanism of targeting the bacterial ribosome, they differ in their specific binding sites, resistance profiles, and clinical attributes.

- Amikacin often demonstrates superior in vitro activity and has been associated with slightly
  higher treatment success rates in some MDR-TB cohorts.[11][15] However, it carries a
  significant risk of ototoxicity and nephrotoxicity.[15][18][19]
- Streptomycin, the first antibiotic effective against tuberculosis, remains a valuable option, particularly when Amikacin resistance is present.[6] Its use is also limited by ototoxicity and the prevalence of resistance in certain regions.[6][20]



The choice between Amikacin and Streptomycin for the treatment of drug-resistant tuberculosis should be guided by drug susceptibility testing, patient-specific factors such as renal function and auditory health, and the potential for adverse effects. The development of newer, less toxic anti-tubercular agents is a critical area of ongoing research.

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- To cite this document: BenchChem. [A Head-to-Head Comparison of Amikacin and Streptomycin for Mycobacterium tuberculosis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1667094#head-to-head-comparison-of-amikacin-and-streptomycin-for-m-tuberculosis]

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